

Spectroscopic analysis and characterization of Methyl 4-(1H-imidazol-1-yl)benzoate.

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Compound of Interest

Compound Name: Methyl 4-(1H-imidazol-1-yl)benzoate

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Spectroscopic Analysis of Methyl 4-(1H-imidazol-1-yl)benzoate: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of **Methyl 4-(1H-imidazol-1-yl)benzoate** and its structural analogs. Due to the limited availability of published, detailed experimental spectroscopic data for **Methyl 4-(1H-imidazol-1-yl)benzoate**, this document presents a framework for its characterization. We have compiled spectroscopic data for several alternative substituted methyl benzoate compounds to offer a comparative context for researchers conducting their own analyses. The provided experimental protocols are generalized for standard spectroscopic techniques.

Comparative Spectroscopic Data

The following tables summarize the ^1H NMR, ^{13}C NMR, and Infrared (IR) spectroscopic data for **Methyl 4-(1H-imidazol-1-yl)benzoate** (data not available in published literature) and a selection of para-substituted methyl benzoate analogs. Mass spectrometry data is also included.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic Protons (ppm)	-OCH ₃ Proton (ppm)	Other Protons (ppm)	Solvent
Methyl 4-(1H-imidazol-1-yl)benzoate	Data not available	Data not available	Imidazole Protons: Data not available	CDCl ₃
Methyl 4-chlorobenzoate	7.94 (d, J=8.6 Hz, 2H), 7.37 (d, J=8.6 Hz, 2H)	3.87 (s, 3H)	-	CDCl ₃
Methyl 4-bromobenzoate	7.87 (d, J=8.6 Hz, 2H), 7.55 (d, J=8.6 Hz, 2H)	3.87 (s, 3H)	-	CDCl ₃
Methyl 4-methylbenzoate	7.94 (d, J=8.2 Hz, 2H), 7.24 (d, J=8.0 Hz, 2H)	3.88 (s, 3H)	2.39 (s, 3H, -CH ₃)	CDCl ₃
Methyl 4-nitrobenzoate	8.26-8.13 (m, 4H)	3.94 (s, 3H)	-	CDCl ₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C=O (ppm)	Aromatic Carbons (ppm)	-OCH ₃ Carbon (ppm)	Other Carbons (ppm)	Solvent
Methyl 4-(1H-imidazol-1-yl)benzoate	Data not available	Data not available	Data not available	Imidazole Carbons: Data not available	CDCl ₃
Methyl 4-chlorobenzoate	166.1	139.3, 130.9, 128.6	52.1	-	CDCl ₃
Methyl 4-bromobenzoate	165.7	131.9, 131.1, 130.6, 128.5, 127.5	51.2	-	CDCl ₃
Methyl 4-methylbenzoate	167.1	143.4, 129.5, 129.0, 127.3	51.8	21.5 (-CH ₃)	CDCl ₃
Methyl 4-nitrobenzoate	165.1	150.5, 135.4, 130.6, 123.5	52.8	-	CDCl ₃

Table 3: Infrared (IR) Spectroscopy Data (Selected Peaks in cm⁻¹)

Compound	C=O Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)	Aromatic C=C Stretch (cm ⁻¹)	Other Key Peaks (cm ⁻¹)
Methyl 4-(1H-imidazol-1-yl)benzoate	Data not available	Data not available	Data not available	Data not available
Methyl 4-chlorobenzoate	~1724	~1280	~1595	~1090 (C-Cl)
Methyl 4-bromobenzoate	~1722	~1278	~1590	~1010 (C-Br)
Methyl 4-methylbenzoate	~1720	~1275	~1610	~2950 (C-H, methyl)
Methyl 4-nitrobenzoate	~1728	~1290	~1605	~1525 & 1350 (NO ₂)

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragmentation Peaks (m/z)
Methyl 4-(1H-imidazol-1-yl)benzoate	C ₁₁ H ₁₀ N ₂ O ₂	202.21	Data not available
Methyl 4-chlorobenzoate	C ₈ H ₇ ClO ₂	170.59	170/172 (M+), 139/141 (M+-OCH ₃), 111/113 (M+-COOCH ₃)
Methyl 4-bromobenzoate	C ₈ H ₇ BrO ₂	215.05	214/216 (M+), 183/185 (M+-OCH ₃), 155/157 (M+-COOCH ₃)
Methyl 4-methylbenzoate	C ₉ H ₁₀ O ₂	150.17	150 (M+), 119 (M+-OCH ₃), 91 (M+-COOCH ₃)
Methyl 4-nitrobenzoate	C ₈ H ₇ NO ₄	181.15	181 (M+), 150 (M+-OCH ₃), 121 (M+-COOCH ₃), 104, 76

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- Data Acquisition:
 - ¹H NMR: Acquire the proton NMR spectrum using a 300 or 400 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32

scans.

- ^{13}C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ^{13}C . Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

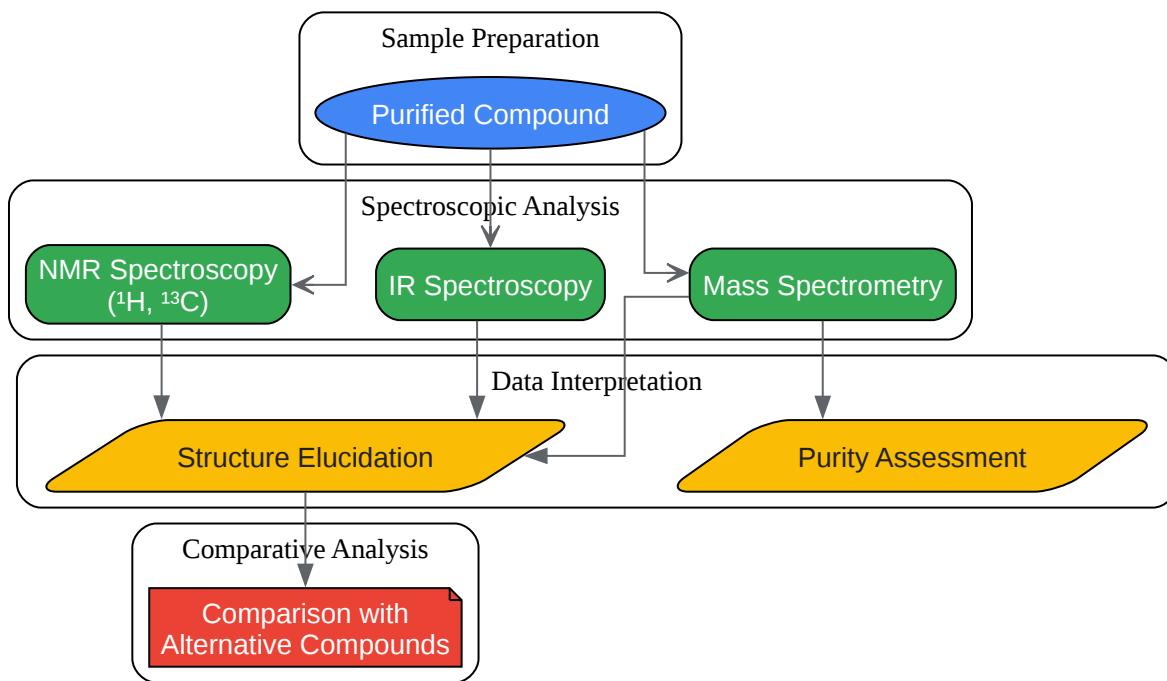
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique that provides detailed fragmentation patterns.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z. The molecular ion peak and the fragmentation pattern provide information about the molecular weight and structure of the compound.

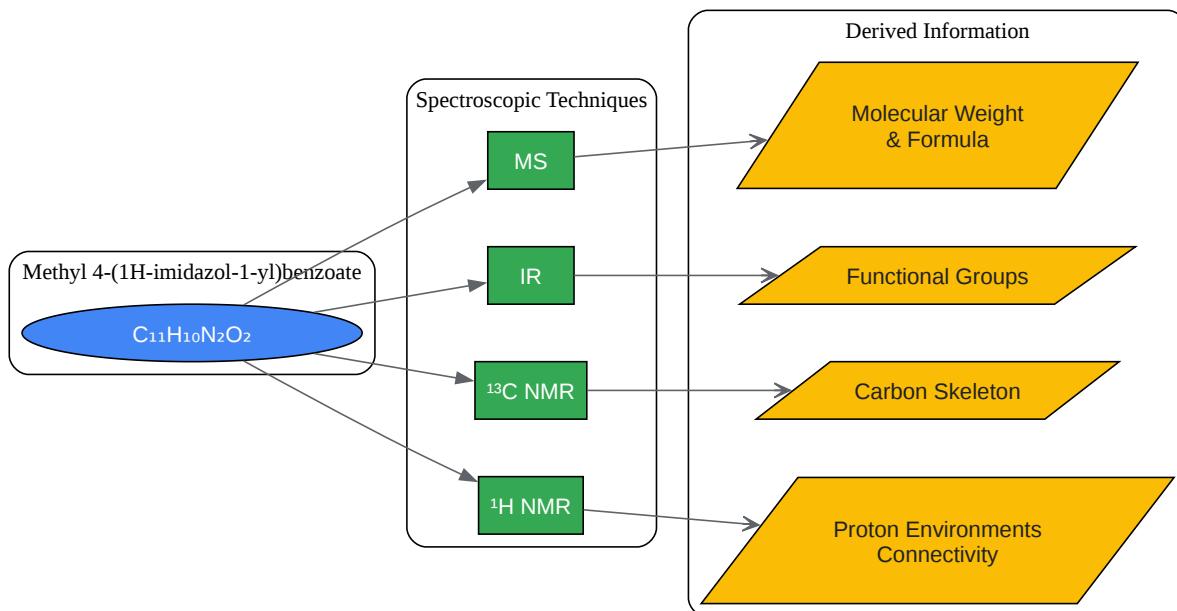
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in characterizing an organic compound like **Methyl 4-(1H-imidazol-1-yl)benzoate**.



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Caption: Experimental workflow for the spectroscopic analysis of an organic compound.

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Caption: Logical relationships between spectroscopic techniques and derived structural information.

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